molecular formula C12H11NO4 B15309050 6,7-Dimethoxyquinoline-4-carboxylic acid

6,7-Dimethoxyquinoline-4-carboxylic acid

Cat. No.: B15309050
M. Wt: 233.22 g/mol
InChI Key: WXKCZNUUUHHJCC-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline-4-carboxylic acid is a quinoline derivative characterized by methoxy substituents at positions 6 and 7 and a carboxylic acid group at position 4. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy groups enhance lipophilicity and influence electronic properties, while the carboxylic acid moiety improves solubility in polar solvents and enables hydrogen bonding, which is critical for molecular interactions in biological systems .

Synthetic routes for such compounds often involve halogenation or hydrolysis steps. For example, 4-chloro-6,7-dimethoxyquinoline (a related compound) is synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, followed by purification .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6,7-dimethoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-10-5-8-7(12(14)15)3-4-13-9(8)6-11(10)17-2/h3-6H,1-2H3,(H,14,15)

InChI Key

WXKCZNUUUHHJCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 6,7-Dimethoxyquinoline-4-carboxylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

6,7-Dimethoxyquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and available data for 6,7-dimethoxyquinoline-4-carboxylic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Properties/Applications References
6,7-Dimethoxyquinoline-4-carboxylic acid 6,7-dimethoxy, 4-carboxylic acid C₁₂H₁₁NO₅ 249.22 (calculated) Not reported Enhanced solubility due to -COOH group
4-Chloro-6,7-dimethoxyquinoline 4-chloro, 6,7-dimethoxy C₁₁H₁₀ClNO₂ 223.66 403–404 Halogenation product; planar structure
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6,7-dimethyl, 2-thiophene, 4-carboxylic acid C₁₈H₁₇NO₂S 319.40 (calculated) Not reported Increased lipophilicity from methyl groups
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid 6,7-dimethyl, 2-phenyl, 4-carboxylic acid C₁₉H₁₇NO₂ 291.34 (calculated) Not reported Steric effects from phenyl group
2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic acid 2-cyclopropyl, 6,7-dimethoxy, 4-carboxylic acid C₁₅H₁₅NO₅ 289.28 (calculated) Not reported Steric hindrance from cyclopropyl
4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid 4-ethoxy, 6,7-dimethoxy, 2-carboxylic acid C₁₄H₁₅NO₅ 277.27 Not reported Ethoxy group alters electronic distribution
6,7-Dimethoxy-4-hydroxyquinoline 6,7-dimethoxy, 4-hydroxy C₁₁H₁₁NO₃ 205.21 Not reported -OH group reduces acidity vs. -COOH

Key Observations

Substituent Effects: Methoxy vs. Carboxylic Acid Position: The 4-carboxylic acid group in the target compound contrasts with 2-carboxylic acid in 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid, affecting hydrogen-bonding patterns and solubility .

Physical Properties: The melting point of 4-chloro-6,7-dimethoxyquinoline (403–404 K) suggests high crystallinity due to planar molecular geometry and intermolecular interactions . The carboxylic acid group in the target compound likely improves aqueous solubility compared to halogenated or ether-containing analogs (e.g., 4-chloro or 4-ethoxy derivatives) .

Synthetic Pathways: Chlorination (e.g., using POCl₃) and hydrolysis are common steps for quinoline derivatives. The target compound may be synthesized via hydrolysis of a 4-cyano or 4-ester precursor, though direct evidence is lacking .

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